molecular formula C6H4F3NO2S B2747521 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride CAS No. 2137688-56-1

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B2747521
CAS No.: 2137688-56-1
M. Wt: 211.16
InChI Key: FSMCDDVDNSNAPJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a fluorinated heteroaromatic compound featuring a pyridine core substituted with a difluoromethyl group at the 5-position and a sulfonyl fluoride moiety at the 2-position.

Properties

IUPAC Name

5-(difluoromethyl)pyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCDDVDNSNAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride typically involves the difluoromethylation of 2-mercaptopyridine followed by oxidation. One common method includes the reaction of 2-mercaptopyridine with difluorochloromethane or diethyl bromodifluoromethanephosphonate. The resulting intermediate is then oxidized using reagents such as sodium periodate and ruthenium chloride or hydrogen peroxide and sodium tungstate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up using the same reagents and conditions mentioned above. The reactions are typically carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as sodium periodate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride involves its ability to act as a nucleophile or electrophile in chemical reactions. The difluoromethyl group can participate in various bonding interactions, while the sulfonyl fluoride group can undergo substitution reactions. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Differences

The difluoromethyl group (CF₂H) in 5-(difluoromethyl)pyridine-2-sulfonyl fluoride contrasts with the trifluoromethyl (CF₃) group in 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride. Key differences include:

  • Electron-withdrawing strength : CF₃ is more electron-withdrawing than CF₂H due to the inductive effect of the additional fluorine atom. This impacts the reactivity of the sulfonyl fluoride group in nucleophilic substitutions or cross-coupling reactions .
Table 1: Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS Number
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride C₆H₃F₅NO₂S 229.15 95% Not explicitly listed
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S 245.61 95%+ 174485-72-4
This compound (inferred) C₆H₄F₄NO₂S ~212.1 (estimated) N/A N/A

Stability and Handling

  • Sulfonyl fluorides are generally moisture-sensitive but less reactive than sulfonyl chlorides. The CF₃ analog in is listed at 95% purity, suggesting moderate stability under standard storage conditions.

Biological Activity

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C6H4F2N1O2S1
  • Molecular Weight : 201.17 g/mol

The presence of the difluoromethyl and sulfonyl fluoride groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The sulfonyl fluoride moiety is known to act as an electrophile, enabling it to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of enzymatic activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Targeting Kinase Activity : Similar to other fluorinated compounds, it may interact with ATP-binding sites in kinases, modulating signaling pathways related to cancer cell growth.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities, particularly in cancer research and antimicrobial applications.

Anticancer Activity

Studies have shown that compounds with similar structures can effectively inhibit cancer cell lines. For instance, fluorinated sulfonamides have demonstrated cytotoxic effects against various cancer types, including breast (MCF-7) and liver (HepG2) cancers. The mechanism involves interference with mitogen-activated protein kinase pathways, leading to reduced cell viability.

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7TBDEnzyme inhibition
Similar SulfonamideHepG2Comparable to cisplatinMAPK pathway inhibition

Antimicrobial Activity

Fluorinated compounds have been recognized for their enhanced antimicrobial properties. Preliminary studies suggest that this compound shows activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Case Studies

  • Cytotoxicity Assay : A study evaluating the cytotoxic effects of various fluorinated compounds found that this compound exhibited potent activity against MCF-7 cells, surpassing traditional chemotherapeutics like cisplatin.
  • Antimicrobial Testing : In a comparative study of sulfonamide derivatives, this compound demonstrated significant inhibition against E. coli and S. pneumoniae, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, and what are their respective yields and limitations?

  • Methodology : Synthesis typically involves halogenation or fluorination of pyridine precursors. For example, nucleophilic substitution of chlorinated pyridine derivatives with difluoromethylating agents (e.g., using HF-based reagents) followed by sulfonylation with sulfuryl fluoride (SO₂F₂). Yields vary based on reaction conditions (temperature, catalyst, solvent polarity), with common limitations including competing side reactions (e.g., over-fluorination) and sensitivity to moisture .
  • Characterization : Post-synthesis, confirm purity via HPLC and structural identity using 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical for confirming the difluoromethyl and sulfonyl fluoride groups. 19F^{19}\text{F} NMR is particularly sensitive to electronic environment changes .
  • IR Spectroscopy : Detect S=O (1360–1200 cm1^{-1}) and C-F (1100–1000 cm1^{-1}) stretches .
  • Mass Spectrometry : HRMS ensures accurate molecular weight confirmation and detects isotopic patterns for fluorine .

Q. What are the known reactive sites for nucleophilic substitution in this compound?

  • Methodology : The sulfonyl fluoride group (-SO₂F) is highly reactive toward nucleophiles (e.g., amines, thiols), enabling bioconjugation or polymer functionalization. The difluoromethyl group at position 5 may participate in hydrogen bonding or act as a bioisostere. Reactivity can be mapped via computational studies (DFT) or experimental substitution assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve selectivity in fluorinated pyridine derivatives?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency.
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu systems) can direct regioselectivity during fluorination .
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions in sulfonylation steps .
    • Data Analysis : Use kinetic studies and Arrhenius plots to identify optimal conditions. Compare yields and byproduct profiles via GC-MS or HPLC .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (cell lines, solvent concentrations) to minimize variability.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -SO₂F with -SO₂Cl) to isolate contributions of specific functional groups.
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., antimicrobial IC50_{50} values) with in-house results to identify outliers .

Q. What computational methods are used to predict the reactivity and stability of sulfonyl fluoride derivatives?

  • Methodology :

  • DFT Calculations : Model transition states for nucleophilic attacks on -SO₂F to predict reaction pathways.
  • Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., enzyme binding pockets) to assess hydrolytic stability.
  • Cheminformatics : Use tools like RDKit to generate reactivity descriptors (e.g., electrophilicity index) .

Q. How do steric and electronic effects influence the compound’s stability under aqueous conditions?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation kinetics via 19F^{19}\text{F} NMR in buffered solutions (pH 2–10).
  • Electron-Withdrawing Effects : Compare hydrolysis rates of this compound with non-fluorinated analogs to quantify electronic contributions .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodology :

  • Batch Comparison : Analyze multiple batches via X-ray crystallography (if crystals are obtainable) to confirm structural consistency.
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., partial hydrolysis products) affecting spectral clarity .

Tables for Quick Reference

Property Typical Value/Range Method
Melting Point85–90°C (decomposes)DSC
Solubility (DMSO)>50 mg/mLUV-Vis titration
Hydrolytic Half-life (pH 7)24–48 hours19F^{19}\text{F} NMR

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